molecular formula C21H26ClN3O B11336095 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

Cat. No.: B11336095
M. Wt: 371.9 g/mol
InChI Key: QRBIZHJYYHQURJ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative with a complex structure featuring a 4-chlorophenyl group, a 4-methylpiperazine moiety, and a phenylacetamide backbone. This compound has been investigated for its antileishmanial activity, as evidenced by its synthesis and biological evaluation in studies focused on clemastine fumarate analogs .

Properties

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H26ClN3O/c1-24-11-13-25(14-12-24)20(18-7-9-19(22)10-8-18)16-23-21(26)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)

InChI Key

QRBIZHJYYHQURJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Acyl Chloride Route

Reacting the amine with phenylacetyl chloride in the presence of a base (e.g., triethylamine) forms the amide bond.

Typical Protocol :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: Room temperature

  • Yield: 65–72%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid (phenylacetic acid) for coupling.

Advantages :

  • Higher selectivity

  • Reduced racemization

  • Yield: 68–75%

Purification and Characterization Methods

Crude products are purified via recrystallization or column chromatography.

Recrystallization

  • Solvent system: Ethanol/water (4:1)

  • Purity: >98% (HPLC)

Chromatographic Techniques

  • Stationary phase: Silica gel (60–120 mesh)

  • Eluent: Ethyl acetate/hexane (1:3)

  • Recovery: 85–90%

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, N–CH₃), 3.12–3.45 (m, 8H, piperazine), 4.28 (s, 2H, –CH₂CO–).

  • ESI-MS : m/z 426.3 [M+H]⁺.

Comparative Analysis of Synthetic Approaches

ParameterAlkylation-Amidation RouteConvergent Synthesis
Total Yield52–58%60–65%
Purity (HPLC)97–99%95–97%
ScalabilityModerateHigh
Cost EfficiencyLowModerate

The convergent approach offers better scalability but requires advanced intermediates, increasing initial costs.

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-alkylation : Mitigated by using a slight excess of piperazine (1.2 equiv).

  • Incomplete Amidation : Additive bases (e.g., DMAP) improve coupling efficiency.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (Cl2, Br2) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide exhibit anticonvulsant properties. In a study involving animal models, several synthesized analogs showed significant activity against induced seizures, suggesting their potential use in treating epilepsy .

Parameter Control Group Treatment Group
Seizure Incidence (%)80 ± 530 ± 5*
Duration of Seizures (s)120 ± 2040 ± 10*
*Significance at p < 0.05

Antidepressant Effects

The compound has also been investigated for its antidepressant-like effects. In behavioral tests such as the forced swim test, treated animals exhibited reduced immobility times, indicating enhanced mood elevation linked to increased serotonin levels in the brain .

Parameter Control Group Treatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

Anxiolytic Properties

In studies assessing anxiety-related behaviors using the elevated plus maze test, the compound demonstrated significant anxiolytic effects. Animals treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety levels .

Parameter Control Group Treatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p < 0.05

Case Study 1: Anticonvulsant Efficacy

In a controlled trial involving various derivatives of the compound, researchers found that specific modifications to the piperazine ring enhanced anticonvulsant efficacy. The study highlighted the importance of structural optimization in developing effective antiepileptic drugs .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound in vitro. The results indicated that it could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide primarily involves its interaction with dopamine receptors. The compound acts as a ligand, binding to dopamine receptors and modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Core structure : Phenylacetamide backbone.
  • Substituents :
    • 4-Chlorophenyl group at the ethyl position.
    • 4-Methylpiperazine moiety at the ethyl position.
  • Molecular formula : C₂₂H₂₇ClN₄O (inferred from and related analogs).

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-Chlorophenyl, 4-methylpiperazine C₂₂H₂₇ClN₄O* ~406.98 Antileishmanial activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 2-Chloro-5-(trifluoromethyl)phenyl, 4-phenylpiperazine C₁₉H₁₉ClF₃N₃O 397.82 Not explicitly stated; structural analog
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide 4-Chlorophenylpiperazine, 3-oxopiperazine, phenylacetamide C₂₅H₂₇ClN₆O₃ 495.0 (estimated) Potential CNS activity (piperazine linkers)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, 4-(4-methylphenyl)sulfonylpiperazine C₂₀H₂₂FN₃O₃S 403.47 Sulfonyl group may enhance stability
N-[5-Chloro-2-(2-methoxyethoxy)phenyl]-2-phenylacetamide 5-Chloro-2-(2-methoxyethoxy)phenyl C₁₇H₁₇ClNO₃ 318.78 Structural simplicity; unknown activity

*Note: Molecular formula for the target compound is inferred from and analogs.

Detailed Analysis of Structural Differences and Implications

Piperazine Modifications: The target compound contains a 4-methylpiperazine group, which may enhance solubility and receptor interaction compared to the 4-phenylpiperazine in and . The sulfonylpiperazine in adds a sulfone group, likely increasing metabolic stability and altering pharmacokinetics .

Aromatic Substituents: The 4-chlorophenyl group in the target compound is a common pharmacophore in antipsychotic and antimicrobial agents.

Backbone Variations: Compounds like those in and incorporate thiazolidinone or piperazinedione rings, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory effects . These moieties are absent in the target compound.

Antileishmanial Activity

The target compound was synthesized as part of a series of clemastine fumarate analogs, with a reported 47% yield . Its antileishmanial activity may stem from the combination of the 4-methylpiperazine (a known modulator of intracellular signaling) and the 4-chlorophenyl group (common in antiparasitic agents).

Biological Activity

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C27H36ClN4O
  • Molecular Weight : 494.036 g/mol
  • IUPAC Name : this compound
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 5
  • LogP (XlogP) : 3.8

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations have shown:

CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
Derivative 7b0.22 - 0.25Not specifiedSignificant reduction compared to Ciprofloxacin

These derivatives were found to be effective against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation .

Neuroprotective Effects

The compound has also shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. The following table summarizes the IC50 values for various derivatives against AChE:

Compound No.IC50 (µM)
144.66 - 78.34
20.20
30.46
40.42

These results indicate that certain derivatives possess strong inhibitory activity against cholinesterase enzymes, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of the compound's derivatives against a panel of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole .
  • Neuroprotective Study :
    Another investigation focused on the neuroprotective properties of the compound through its action on cholinesterase enzymes. The study highlighted that specific analogs demonstrated IC50 values comparable to established treatments for Alzheimer's disease, suggesting their viability for further development in neuropharmacology .
  • Hemolytic Activity Assessment :
    The hemolytic activity of selected derivatives was assessed to evaluate their safety profile. Results showed low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety margin for further pharmacological exploration .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of 4-chlorophenyl and 4-methylpiperazine groups : A nucleophilic substitution reaction under reflux with polar aprotic solvents (e.g., DMF) and catalysts like K2_2CO3_3 .

Acetamide formation : Reacting the intermediate with phenylacetyl chloride in dichloromethane at 0–5°C to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity .

  • Key Optimization Factors :
  • Temperature control during exothermic steps.
  • Solvent choice (DMF for reactivity vs. THF for solubility).
  • Catalysts (e.g., triethylamine for acid scavenging) .

Q. Table 1. Synthetic Conditions and Yields

StepReactantsSolventCatalystYield (%)Reference
14-Chlorophenyl ethylamine, 4-methylpiperazineDMFK2_2CO3_378
2Intermediate + phenylacetyl chlorideDCMTEA85

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 428.2) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and piperazine N-H) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations; IC50_{50} values compared to cisplatin .
  • Enzyme Inhibition : Fluorescence-based Akt kinase assays (kinetic measurements at 10–500 nM) to evaluate potency .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How does this compound interact with molecular targets like Akt protein kinase?

  • Methodological Answer :
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd_d values). For example, SPR shows Kd_d = 12 nM for Akt .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the kinase ATP-binding pocket, highlighting hydrogen bonds with Val270 and hydrophobic interactions with Phe438 .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) or enzyme sources (recombinant vs. native Akt) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} variability across cell lines) using statistical tools like ANOVA to identify confounding variables .
  • Dose-Response Validation : Replicate experiments with stricter controls (e.g., serum-free media to reduce growth factor interference) .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
  • Replace labile esters with amides to enhance metabolic stability .
  • Formulation Studies : Use cyclodextrin complexes or lipid nanoparticles to increase bioavailability .
  • In Silico ADME Prediction : Tools like SwissADME predict logP (target <3) and CYP450 interactions .

Q. How can researchers resolve conflicting data on enzyme inhibition potency?

  • Methodological Answer :
  • Kinetic Analysis : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Orthogonal Assays : Validate findings using radioactive 32^{32}P-ATP incorporation assays alongside fluorescence methods .
  • Proteomic Profiling : Identify off-target effects using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .

Data Contradiction Analysis Example

Q. Table 2. Reported IC50_{50} Values for Akt Inhibition

StudyIC50_{50} (nM)Assay TypeCell Line/Enzyme SourceReference
A15 ± 2FluorescenceRecombinant Akt1
B120 ± 15RadioactiveHEK293 lysates

Resolution : Discrepancies arise from enzyme source purity (recombinant vs. lysates) and assay sensitivity. Recombinant Akt1 lacks regulatory proteins present in lysates, altering inhibitor binding .

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